REACTION_CXSMILES
|
[CH:1]1(P(C2CCCCC2)C2CCCCC2)[CH2:6]CCC[CH2:2]1.[C:20]([O-:23])(=O)[CH3:21].[K+].[O:25]1CCO[BH:26]1.Br[C:31]1[CH:36]=[CH:35][C:34]([C:37]([OH:46])([C:42]([F:45])([F:44])[F:43])[C:38]([F:41])([F:40])[F:39])=[CH:33][CH:32]=1.O1CCOC[CH2:48]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[F:39][C:38]([F:41])([F:40])[C:37]([C:34]1[CH:35]=[CH:36][C:31]([B:26]2[O:25][C:1]([CH3:6])([CH3:2])[C:20]([CH3:21])([CH3:48])[O:23]2)=[CH:32][CH:33]=1)([OH:46])[C:42]([F:45])([F:44])[F:43] |f:1.2,6.7.8|
|
Name
|
potassium acetate
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3,2-dioxaborolane
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O1BOCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (0-5% ethyl acetate-petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 870 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |